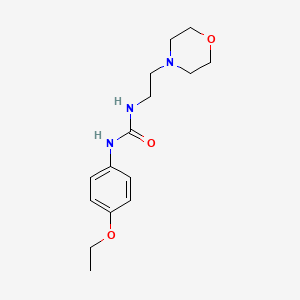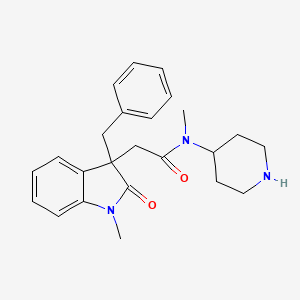![molecular formula C12H9IN4O B5428734 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5428734.png)
5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Formation of the oxadiazole ring: This involves the reaction of the iodopyrazole with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition reactions: The oxadiazole ring can participate in cycloaddition reactions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary depending on the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
- 5-[(4-Chloropyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
- 5-[(4-Fluoropyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
Uniqueness
The presence of the iodine atom in 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-[(4-iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN4O/c13-10-6-14-17(7-10)8-11-15-12(16-18-11)9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRGPRFPLAOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{1-[1-(2-hydroxyethyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5428651.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide](/img/structure/B5428669.png)
![N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B5428671.png)
![N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-(methylsulfonyl)acetamide](/img/structure/B5428678.png)
![3-(3-methoxyphenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5428681.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5428688.png)
![(1R*,2S*)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propylcyclopropanecarboxamide](/img/structure/B5428695.png)
![N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5428699.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(2-methyl-3-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428706.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428714.png)
![{3-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(phenyl)methanone](/img/structure/B5428727.png)
![N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5428732.png)


